Fmoc-L-Pmab(tBu)2-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

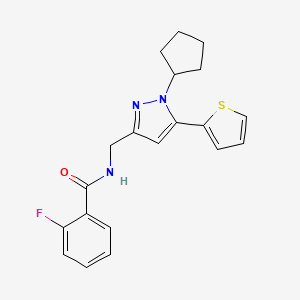

Fmoc-L-Pmab(tBu)2-OH is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. It is a peptide-based compound that has been synthesized using a variety of methods and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Peptide Synthesis Applications :

- Fmoc-L-Pmab(tBu)2-OH and its variants are extensively used in peptide synthesis. For instance, Fmoc-β2hSer(tBu)-OH, a related derivative, was converted into another compound for use in solid-phase peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, 3,5-difluorotyrosine-containing peptides incorporating Fmoc-F2Y(tBu)-OH have been synthesized for use in protein tyrosine phosphatase studies (Gopishetty et al., 2008).

Environmental Considerations in Peptide Synthesis :

- The environmental impact of peptide synthesis methods involving Fmoc/tBu, including Fmoc-L-Pmab(tBu)2-OH, has been a topic of research. Efforts to use greener solvents in solid-phase peptide synthesis (SPPS) have been compiled and analyzed (Al Musaimi, de la Torre, & Albericio, 2020).

Advancements in Peptide Synthesis Techniques :

- Innovative techniques in peptide synthesis using Fmoc-protected amino acids, like Fmoc-L-Pmab(tBu)2-OH, have been developed. For instance, the preparation of Fmoc-protected bis-amino acids for the synthesis of spiroligomers was reported (Xie et al., 2022).

Specific Applications in Synthesizing Complex Molecules :

- Fmoc-L-Pmab(tBu)2-OH and its variants are used in synthesizing specific types of molecules. For example, the preparation of vitamin B6-conjugated peptides using standard Fmoc chemistry demonstrates the utility of these compounds in creating complex molecular structures (Zhu & Stein, 1994).

Methodological Improvements in Peptide Synthesis :

- The development of new methods and reagents for peptide synthesis involving Fmoc-protected amino acids, including Fmoc-L-Pmab(tBu)2-OH, has been a key area of research. The use of cyanoacetamide-based oxime carbonates for introducing Fmoc groups with minimal dipeptide formation is one such example (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2012).

Propiedades

IUPAC Name |

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLXSUZQOUSJS-UUOWRZLLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Pmab(tBu)2-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)